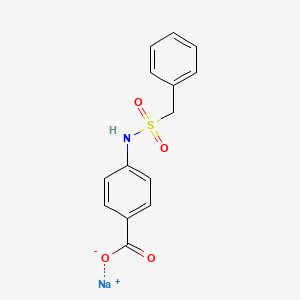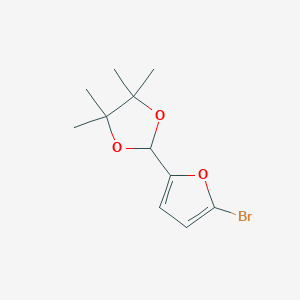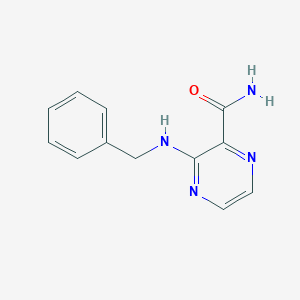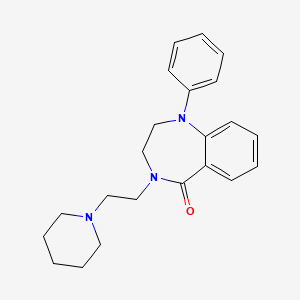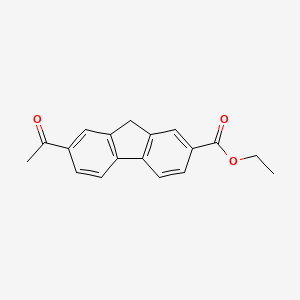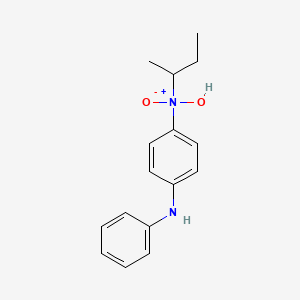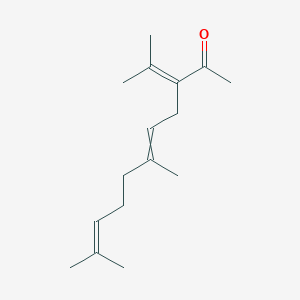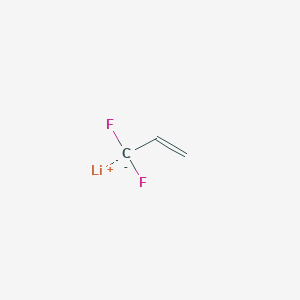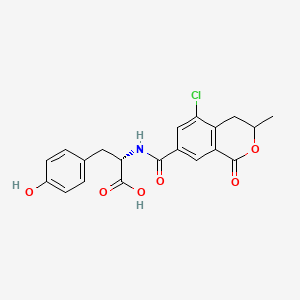
Nicotinic acid, 2-(1-adamantyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 2-(1-adamantyl)ethyl ester is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.3807 . This compound is an ester derivative of nicotinic acid (also known as niacin or vitamin B3), where the esterification occurs with 2-(1-adamantyl)ethyl alcohol. The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(1-adamantyl)ethyl ester typically involves the esterification of nicotinic acid with 2-(1-adamantyl)ethyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid, 2-(1-adamantyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 2-(1-adamantyl)ethyl alcohol.
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The aromatic ring of nicotinic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products Formed
Hydrolysis: Nicotinic acid and 2-(1-adamantyl)ethyl alcohol.
Oxidation: Hydroxylated or carbonylated derivatives of the adamantyl group.
Substitution: Nitrated or halogenated derivatives of nicotinic acid.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 2-(1-adamantyl)ethyl ester has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-modifying properties.
Wirkmechanismus
The mechanism of action of nicotinic acid, 2-(1-adamantyl)ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively. The ester linkage can be hydrolyzed in vivo to release nicotinic acid, which is known to modulate lipid metabolism and influence various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid (Niacin): The parent compound, known for its lipid-modifying properties and use in treating dyslipidemia.
Nicotinamide (Niacinamide): An amide derivative of nicotinic acid with similar biological activities but different pharmacokinetic properties.
Inositol hexanicotinate: A form of nicotinic acid that releases nicotinic acid slowly over time, reducing the risk of side effects.
Uniqueness
Nicotinic acid, 2-(1-adamantyl)ethyl ester is unique due to the presence of the adamantyl group, which imparts distinct physical and chemical properties. This bulky, rigid structure can influence the compound’s solubility, stability, and interactions with biological targets, potentially enhancing its therapeutic potential compared to other nicotinic acid derivatives .
Eigenschaften
CAS-Nummer |
64140-39-2 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-(1-adamantyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C18H23NO2/c20-17(16-2-1-4-19-12-16)21-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15H,3,5-11H2 |
InChI-Schlüssel |
AVSOLGBUADYZAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCOC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



